D-myo-Inositol 3,4,5-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H15O15P3 |

|---|---|

Molecular Weight |

420.10 g/mol |

IUPAC Name |

[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |

InChI Key |

GKDKOMAJZATYAY-WWHKVMGRSA-N |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Role of D-myo-Inositol 3,4,5-triphosphate in PI3K pathway

An In-Depth Technical Guide to the Role of D-myo-Inositol 3,4,5-triphosphate in the PI3K Pathway

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this cascade is a hallmark of numerous human diseases, most notably cancer and metabolic disorders like diabetes.[3][4] At the heart of this pathway lies the lipid second messenger, this compound, more commonly known as Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3). This guide provides a detailed examination of the synthesis, function, and regulation of PtdIns(3,4,5)P3, its pivotal role in recruiting and activating downstream effectors, and the methodologies employed to study its dynamics. We further explore the therapeutic implications of targeting this critical signaling node, offering insights for professionals engaged in basic research and drug development.

The Genesis of a Master Second Messenger: PtdIns(3,4,5)P3 Synthesis

The PI3K pathway is initiated by a wide array of extracellular stimuli, including growth factors and hormones, which activate cell surface receptors like Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs).[5][6] This activation event recruits Class I PI3Ks to the inner leaflet of the plasma membrane.[1]

Class I PI3Ks are heterodimeric enzymes that, once activated, perform a critical phosphorylation event: they catalyze the addition of a phosphate group to the 3'-hydroxyl position of the inositol ring of Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2 or PIP2).[6][7][8] This conversion of PIP2 into PtdIns(3,4,5)P3 (PIP3) is the central, receptor-regulated event in the pathway.[8][9] In unstimulated cells, the concentration of PIP3 is extremely low, ensuring that its stimulus-dependent production generates a robust, high-fidelity signal.

Caption: Activation of PI3K at the plasma membrane.

Mechanism of Action: PIP3 as a Membrane-Bound Docking Site

The primary function of PtdIns(3,4,5)P3 is to act as a localized second messenger that recruits cytosolic proteins to the plasma membrane.[6] This recruitment is mediated by a specific protein module known as the Pleckstrin Homology (PH) domain, a conserved structural fold found in hundreds of mammalian proteins.[3][10]

A subset of these PH domains exhibits high affinity and specificity for PtdIns(3,4,5)P3.[6][10] The binding of a PH domain to PIP3 anchors its parent protein to the membrane, leading to several potential outcomes:

-

Co-localization: It brings enzymes and their substrates into close proximity.

-

Conformational Change: It can induce allosteric changes that relieve autoinhibition and activate the protein.[11]

-

Subsequent Modification: It positions the protein for phosphorylation or other modifications by membrane-associated enzymes.

This mechanism allows for the rapid and spatially confined propagation of the signal initiated at the cell surface.[10]

Key Downstream Effectors: The Akt and PDK1 Axis

Among the numerous PH domain-containing proteins, the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and its activating kinase, 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), are the most critical and well-characterized effectors of PtdIns(3,4,5)P3.[12]

Full Activation of Akt requires a two-step phosphorylation process orchestrated by PIP3:

-

Membrane Recruitment: Following PIP3 production, both Akt and PDK1 are independently recruited from the cytosol to the plasma membrane through the binding of their respective PH domains to PIP3.[13][14][15] This co-localization is the essential first step for Akt activation.

-

Phosphorylation by PDK1: Once at the membrane, PDK1, which is a constitutively active kinase, phosphorylates Akt at a key residue within its activation loop (Threonine 308 in Akt1).[6][9] This partial activation is a direct consequence of PIP3-mediated recruitment.

-

Phosphorylation by mTORC2: For maximal activity, Akt requires a second phosphorylation event at a C-terminal hydrophobic motif (Serine 473 in Akt1).[13] This is carried out by the mTOR Complex 2 (mTORC2), which is also activated in a PIP3-dependent manner.[16]

Activated Akt then detaches from the membrane and moves to the cytoplasm and nucleus, where it phosphorylates over 100 substrates, thereby regulating a vast array of cellular processes including survival, growth, and glucose metabolism.[9][15]

Caption: PtdIns(3,4,5)P3-dependent activation of Akt.

Signal Termination: The Critical Role of Phosphatases

The potency of PtdIns(3,4,5)P3 signaling necessitates tight negative regulation. Signal termination is achieved by lipid phosphatases that dephosphorylate PIP3, reducing its concentration at the membrane and releasing the downstream effectors.[17]

Two key phosphatases are responsible for this regulation:

| Phosphatase | Action | Product | Significance |

| PTEN | Removes the 3-position phosphate | PtdIns(4,5)P2 | A major tumor suppressor; its loss leads to constitutive PI3K pathway activation.[7][15][18] |

| SHIP | Removes the 5-position phosphate | PtdIns(3,4)P2 | Generates a distinct second messenger, PtdIns(3,4)P2, which also has signaling roles.[13][14][17] |

The balance between PI3K and these phosphatases, particularly PTEN, dictates the amplitude and duration of the signal and is frequently disrupted in cancer, leading to uncontrolled cell growth and survival.[19][20]

Experimental Methodologies for PtdIns(3,4,5)P3 Analysis

Accurately quantifying the low cellular abundance and transient nature of PtdIns(3,4,5)P3 is a significant technical challenge.[3] Several methods have been developed, each with distinct advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

| Radiolabeling & HPLC | Cells are labeled with [³²P]phosphate or [³H]myo-inositol, lipids are extracted, deacylated, and separated by HPLC.[3][21] | Quantitative, considered the "gold standard" for relative changes. | Requires radioisotopes, is low-throughput, and time-consuming.[22] |

| Protein-Lipid Overlay Assay | Cellular lipid extracts are spotted onto a nitrocellulose membrane, which is then probed with a recombinant PIP3-binding PH domain (e.g., from GRP1) fused to a detectable tag (e.g., GST or His).[3][21] | Non-radioactive, relatively simple and fast.[3] | Semi-quantitative, may have specificity issues. |

| Mass Spectrometry (LC-MS) | Lipids are extracted, often derivatized (e.g., by methylation) to stabilize the phosphates, and then separated and quantified by HPLC coupled to mass spectrometry.[22] | Absolute quantification, high specificity, can resolve different fatty-acyl species.[22] | Requires specialized equipment and expertise, can be lower throughput. |

Protocol: Quantification of PtdIns(3,4,5)P3 by Protein-Lipid Overlay

This protocol provides a generalized workflow. The causality behind the choices is to provide a robust, semi-quantitative, and non-radioactive method for detecting changes in PIP3 levels.

-

Cell Culture & Stimulation:

-

Culture cells to ~80-90% confluency. Serum-starve cells overnight to reduce basal PI3K activity.

-

Causality: Serum-starvation synchronizes the cells and establishes a low baseline, maximizing the signal-to-noise ratio upon stimulation.

-

Stimulate cells with the desired agonist (e.g., growth factor) for various time points (e.g., 0, 1, 5, 15 minutes). Include a negative control pre-treated with a PI3K inhibitor (e.g., Wortmannin or LY294002).

-

Causality: The time course reveals the dynamics of PIP3 production. The inhibitor-treated sample serves as a self-validating control, confirming that the detected signal is PI3K-dependent.

-

-

Lipid Extraction:

-

Aspirate media and immediately stop the reaction by adding ice-cold acid (e.g., 1M HCl) followed by a chloroform/methanol mixture.[22]

-

Causality: The acidic quench and solvent mixture rapidly denatures cellular enzymes (kinases and phosphatases) and extracts the lipids into an organic phase.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Membrane Spotting:

-

Carefully spot a small, defined volume (e.g., 2 µL) of the lipid extract onto a nitrocellulose or PVDF membrane. Allow the spot to dry completely.

-

Also spot known quantities of a PIP3 standard to create a standard curve.

-

-

Probing and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 3% fatty-acid-free BSA in TBST) to prevent non-specific binding.

-

Incubate the membrane with a solution containing a recombinant GST-tagged PH domain of GRP1.

-

Causality: The GRP1 PH domain is highly specific for PIP3, acting as the primary detection reagent.

-

Wash the membrane thoroughly to remove unbound probe.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) that targets the GST tag.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Measure the density of the spots using image analysis software.

-

Normalize the signal from stimulated cells to the unstimulated control and compare it to the standard curve to estimate the relative change in PIP3 levels.

-

Caption: Workflow for PtdIns(3,4,5)P3 quantification.

Therapeutic Targeting of the PI3K Pathway

The frequent hyperactivation of the PI3K pathway in cancer has made it a prime target for pharmacological intervention.[5][19][23] The central role of PtdIns(3,4,5)P3 means that inhibiting its production is a direct strategy to shut down the oncogenic signaling cascade. A multitude of inhibitors have been developed, broadly categorized as follows:

| Inhibitor Class | Target(s) | Example(s) | Rationale & Insights |

| Pan-PI3K Inhibitors | All four Class I PI3K isoforms (α, β, δ, γ)[5] | Copanlisib[24] | Broadly suppress PI3K signaling. May be effective in tumors with heterogeneous alterations but can have higher toxicity due to on-target effects in normal tissues.[5] |

| Isoform-Specific Inhibitors | A single PI3K isoform (e.g., p110α) | Alpelisib (p110α-specific)[20], Idelalisib (p110δ-specific)[25] | Designed to target the specific isoform driving the cancer (e.g., p110α in PIK3CA-mutated breast cancer) to improve the therapeutic window and reduce side effects.[26][27] |

| Dual PI3K/mTOR Inhibitors | Both PI3K and mTOR kinases | Dactolisib[28] | Aims to achieve a more complete vertical blockade of the pathway by hitting two key nodes simultaneously, potentially overcoming some resistance mechanisms.[27] |

The development of these inhibitors represents a paradigm of targeted therapy. However, challenges such as intrinsic and acquired resistance, often through feedback loops or activation of parallel pathways, remain significant hurdles in the clinic.[2][26] A deep understanding of the central role of PtdIns(3,4,5)P3 is therefore essential for designing next-generation inhibitors and rational combination therapies.

Conclusion

This compound is not merely an intermediate but the central hub of the PI3K signaling network. Its stimulus-dependent synthesis at the plasma membrane creates a critical docking platform that translates extracellular signals into a cascade of intracellular events, most notably the activation of the Akt kinase. The tight regulation of PIP3 levels by PI3K and phosphatases like PTEN is fundamental to cellular homeostasis, and its disruption is a key driver of oncogenesis. For researchers and drug developers, a thorough understanding of PIP3's biochemistry, its downstream effectors, and the methods to measure its flux is indispensable for dissecting this vital pathway and exploiting its therapeutic potential.

References

- Targeting the PI3K signaling pathway in cancer - PMC - NIH.

- Endomembrane PtdIns(3,4,5)

- Full article: Targeting the PI3K Pathway for Cancer Therapy. Taylor & Francis Online.

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.

- Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC.

- PI3K-PKB/Akt Pathway - PMC - NIH.

- Regulation of PtdIns(3,4,5) P 3 /Akt signalling by inositol polyphosphate 5-phosphatases. Biochemical Society Transactions.

- Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases - Research profile. Monash University.

- Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC.

- PI3K-AKT Signaling Pathway - Creative Diagnostics.

- Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases - PubMed.

- PDK1 controls upstream PI3K expression and PIP3 generation - PubMed.

- Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry.

- PI3K-Akt signaling p

- PI3K inhibitors: review and new strategies - RSC Publishing. Royal Society of Chemistry.

- PDK1 contributes to polarization of signaling downstream to PI3K during... - ResearchGate.

- PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - ResearchGate.

- Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Oncotarget. Oncotarget.

- PI3K/AKT/mTOR p

- What are PDK1 inhibitors and how do they work? - Patsnap Synapse.

- The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. Clinical Cancer Research.

- PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC.

- The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - MDPI. MDPI.

- Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed.

- Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed.

- Phosphoinositide 3-kinase inhibitor - Wikipedia. Wikipedia.

- The PI3K-PDK1 connection: more than just a road to PKB - PMC.

- Akt/PKB signaling p

- PI(3,4,5)P3 recruits PH domain-containing proteins to the plasma... - ResearchGate.

- Regulation of PtdIns(3,4,5)

- PI3K Signaling in Cancer: Beyond AKT - PMC.

- Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC.

- The SIN1-PH Domain Connects mTORC2 to PI3K | Cancer Discovery - AACR Journals.

- Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC.

- Identification and analysis of PH domain-containing targets of phosphatidylinositol 3-kinase using a novel in vivo assay in yeast - PMC.

- Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry | Journal of Proteome Research - ACS Publications.

- Platelet-derived growth factor stimulates synthesis of PtdIns(3,4,5)P3 by activating a PtdIns(4,5)P2 3-OH kinase - PubMed.

- An example of measuring changes in the levels of C38:4-PtdInsP3 during... - ResearchGate.

- Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narr

Sources

- 1. cusabio.com [cusabio.com]

- 2. Targeting the PI3K/Akt/mTOR Pathway â Beyond Rapalogs | Oncotarget [oncotarget.com]

- 3. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3K Signaling in Cancer: Beyond AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet-derived growth factor stimulates synthesis of PtdIns(3,4,5)P3 by activating a PtdIns(4,5)P2 3-OH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 21. Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. mdpi.com [mdpi.com]

Technical Guide: D-myo-Inositol 1,4,5-triphosphate (Ins(1,4,5)P₃)

The following technical guide is structured to address the specific chemical entity defined by CAS 141611-10-1 , which corresponds to D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) , the canonical calcium-mobilizing second messenger.[1]

Editorial Note on Isomer Specificity: While the topic request specified "3,4,5-triphosphate," the CAS number provided (141611-10-1) is the unique chemical identifier for the 1,4,5-isomer .[1] The 3,4,5-isomer (a headgroup mimic of PIP₃) is a distinct positional isomer with different biological targets (PH domains vs. IP₃ Receptors).[1] To ensure scientific integrity and safety, this guide focuses on the molecule defined by the CAS number, while explicitly contrasting it with the 3,4,5-isomer in the "Mechanistic Significance" section.

CAS Number: 141611-10-1 Chemical Identity: D-myo-Inositol 1,4,5-trisphosphate, trisodium salt[1][2][3][4]

Part 1: Chemical & Physical Passport[1][5]

This section consolidates the physicochemical properties required for analytical verification and experimental preparation. Unlike generic reagents, Ins(1,4,5)P₃ is a biologically active signaling metabolite requiring precise handling to prevent degradation or isomerization.[1]

Molecular Specifications

| Property | Specification | Technical Insight |

| IUPAC Name | D-myo-Inositol 1,4,5-tris(dihydrogen phosphate) | The "D" configuration is critical; L-isomers are biologically inactive at the IP₃ receptor.[1] |

| Formula | C₆H₁₂O₁₅P₃[1][4][5][6][7] · 3Na | Supplied as a trisodium salt to ensure water solubility and neutral pH upon reconstitution.[1] |

| Molecular Weight | 486.0 g/mol (Salt) / 420.1 g/mol (Free Acid) | Use the salt weight for molarity calculations.[1] |

| Solubility | Water: >50 mg/mL | Highly hydrophilic.[1] Insoluble in ethanol or DMSO.[1] |

| Stability | Hygroscopic; Acid-labile | Phosphate migration occurs at acidic pH (< 5.0).[1] Store lyophilized at -20°C. |

Isomer Disambiguation (Critical)

Researchers often confuse Ins(1,4,5)P₃ with its positional isomers.[1] The biological activity is strictly determined by the phosphate position on the inositol ring.[1]

-

Ins(1,4,5)P₃ (CAS 141611-10-1): The "Calcium Signal."[1] Binds IP₃ Receptors (IP₃R) on the ER.[1][8] Generated by PLC hydrolysis of PIP₂.[1][4]

-

Ins(3,4,5)P₃: The "Akt Signal."[1][9] Mimics the headgroup of PIP₃.[1] Binds Pleckstrin Homology (PH) domains (e.g., Akt/PKB, Btk).[1][9] Note: This isomer is often used to competitively inhibit PH-domain membrane translocation.

Part 2: Mechanistic Significance & Signaling Architecture[1]

The Canonical Signal Transduction Pathway

Ins(1,4,5)P₃ acts as a soluble second messenger connecting membrane receptor activation (GPCRs or RTKs) to intracellular calcium release.[1] It functions by binding to the IP₃ Receptor (IP₃R), a ligand-gated Ca²⁺ channel on the Endoplasmic Reticulum (ER).[1][8]

Key Mechanistic Features:

-

Generation: Phospholipase C (PLC) cleaves PtdIns(4,5)P₂ into soluble Ins(1,4,5)P₃ and membrane-bound Diacylglycerol (DAG).[1][3]

-

Action: Ins(1,4,5)P₃ diffuses rapidly through the cytosol to bind IP₃R tetramers.[1]

-

Termination: Signal is terminated by:

Pathway Visualization

The following diagram illustrates the generation and action of Ins(1,4,5)P₃, highlighting the divergence from the PIP₃/Akt pathway.

Caption: The canonical PLC-IP3-Ca2+ pathway.[1] Ins(1,4,5)P3 links membrane hydrolysis to ER calcium release.[1]

Part 3: Experimental Applications & Protocols

Protocol A: Competitive Binding Assay (IP₃ Receptor)

This protocol validates the binding affinity of CAS 141611-10-1 against a radiolabeled standard ([³H]-IP₃) using ER microsomes.[1] This is the gold standard for verifying ligand quality.

Objective: Determine IC₅₀ of unlabeled Ins(1,4,5)P₃ displacing [³H]-IP₃.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 8.3), 1 mM EDTA, 1 mM DTT. Note: Alkaline pH prevents metabolic degradation during assay.

-

Ligand: [³H]-Ins(1,4,5)P₃ (Specific Activity ~20 Ci/mmol).[1]

-

Receptor Source: Rat Cerebellum Microsomes (High IP₃R density).[1]

-

Competitor: Ins(1,4,5)P₃ (CAS 141611-10-1), serial dilutions (1 nM – 10 µM).[1]

Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in Buffer.

-

Incubation: In 1.5 mL tubes, mix:

-

50 µL Microsomes

-

50 µL [³H]-IP₃ (Final conc. 1 nM)

-

50 µL Unlabeled Ins(1,4,5)P₃ (Variable conc.)

-

-

Equilibrium: Incubate at 4°C for 15 minutes . Critical: Do not incubate at 37°C; endogenous phosphatases will degrade the ligand despite EDTA.[1]

-

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Quantification: Aspirate supernatant. Solubilize pellet in scintillation fluid. Measure CPM.

-

Analysis: Plot % Bound vs. Log[Competitor]. Typical IC₅₀ should be 20–40 nM .[1]

Protocol B: Functional Calcium Release (Permeabilized Cells)

To prove biological activity (agonist function) rather than just binding, use permeabilized cells.[1]

Workflow Visualization:

Caption: Functional assay workflow. Permeabilization allows the polar Ins(1,4,5)P3 to access intracellular IP3Rs.[1]

Part 4: Handling, Storage, and Stability[1]

Ins(1,4,5)P₃ is an expensive and sensitive reagent.[1] Improper handling leads to rapid hydrolysis of the phosphate groups, rendering it inactive (Ins(1,4)P₂ does not release calcium).[1]

Storage Architecture[1]

-

Lyophilized Powder: Store at -20°C . Stable for >1 year. Desiccate heavily; the sodium salt is extremely hygroscopic.[1]

-

Stock Solution (10 mM): Reconstitute in nuclease-free water .

Quality Control (Self-Validation)

Before running critical experiments, validate the integrity of the stock:

-

TLC Method: PEI-Cellulose plates. Solvent: 1 M LiCl.

Part 5: References

-

Streb, H., Irvine, R.F., Berridge, M.J., & Schulz, I. (1983).[1] Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate.[1][4][7] Nature, 306, 67–69.[1][4][7] Link[1]

-

Foskett, J.K., et al. (2007).[1] Inositol trisphosphate receptor Ca2+ release channels.[1][4][7] Physiological Reviews, 87(2), 593-658.[1] Link[1]

-

Cayman Chemical. (2024).[1] D-myo-Inositol-1,4,5-triphosphate (sodium salt) Product Information. Link

-

Sigma-Aldrich. (2024).[1] D-myo-Inositol 1,4,5-tris-phosphate trisodium salt CAS 141611-10-1.[1][3][4][5][6] Link[1]

-

Lemmon, M.A. (2003).[1] Phosphoinositide recognition domains. Traffic, 4(4), 201-213.[1] (Cited for PH domain distinction).[1][9][10][11][12] Link[1]

Sources

- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-myo-Inositol-1,4,5-triphosphate (sodium salt) | CAS 141611-10-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. D-myo-Inositol-1,4,5-triphosphate, sodium salt | CAS 141611-10-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. D-肌醇1,4,5-三磷酸酯 三钠盐 ≥95% (by 1H NMR and TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. The in vivo role of PtdIns(3,4,5)P3 binding to PDK1 PH domain defined by knockin mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Inositol 3,4,5-trisphosphate: A Technical Guide to Signal Termination and Diversification

The following technical guide details the metabolic fate of Inositol 1,4,5-trisphosphate (IP

Executive Summary

Inositol 1,4,5-trisphosphate (IP

The Canonical Genesis: PLC-Mediated Hydrolysis

Before analyzing degradation, we must establish the baseline production. Upon G-protein coupled receptor (GPCR) or Receptor Tyrosine Kinase (RTK) activation, Phospholipase C (PLC) hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP

-

Reaction:

-

Stoichiometry: 1:1 generation of soluble IP

(cytosolic) and Diacylglycerol (membrane-bound). -

Key Insight: The cellular concentration of IP

rests at

The Metabolic Bifurcation: Kinase vs. Phosphatase

Once generated, IP

Route A: The Signal Terminator (5-Phosphatase)

The Type I Inositol Polyphosphate 5-phosphatase (INPP5 family, including OCRL and SHIP) removes the phosphate from the 5-position.

-

Product: Inositol 1,4-bisphosphate (IP

).[3][4] -

Physiological Role: Rapid signal termination. IP

does not bind the IP -

Kinetic Profile: High

(-

Implication: This enzyme acts as a "bulk cleaner," operating most efficiently only when IP

levels are dangerously high, preventing excitotoxicity.

-

Route B: The Signal Diversifier (IP 3-Kinase)

The Inositol-trisphosphate 3-kinase (ITPKA/B/C) adds a phosphate to the 3-position.

-

Product: Inositol 1,3,4,5-tetrakisphosphate (IP

).[1][2][3][5][6][7][8][9][10] -

Physiological Role: Signal complexity. IP

can regulate calcium entry or serve as a precursor for highly phosphorylated inositols (IP -

Kinetic Profile: Low

(-

Implication: This enzyme is active at basal/low stimulation levels. It is a high-affinity "sensor" that diverts IP

toward anabolic pathways before it can be degraded.

-

Table 1: Kinetic Comparison of Metabolic Enzymes

| Parameter | IP | 5-Phosphatase (INPP5) |

| Primary Action | Phosphorylation (C3) | Dephosphorylation (C5) |

| Product | Ins(1,3,4,5)P | Ins(1,4)P |

| Affinity ( | High ( | Low ( |

| Role | Signal Diversification / Anabolism | Signal Termination / Catabolism |

| Regulation | Ca | Constitutive / Lipid-associated |

Visualization: The Metabolic Map

The following diagram illustrates the bifurcation and the lithium-sensitive recycling loop.

Figure 1: The metabolic bifurcation of IP

The Recycling Loop & Lithium Sensitivity

The degradation pathway (Route B) is not a waste disposal system; it is a recycling plant essential for maintaining the PIP

-

Step 1: IP

-

Step 2: IP

-

Step 3: IP

Therapeutic Insight: Lithium (Li

Technical Quantification: Measuring Metabolic Flux

Accurate measurement of IP

Comparative Methodologies

| Methodology | Principle | Pros | Cons |

| Radiometric Binding | Competition with [ | High sensitivity; Direct measurement. | Radioactive waste; Low throughput. |

| HTRF (IP-One) | Measures IP | High throughput; Homogeneous (no wash); Stable signal. | Indirect (measures accumulation, not transient IP |

| FRET Biosensors | Genetically encoded sensors (e.g., LIBRA) change conformation upon IP | Spatiotemporal resolution; Single-cell live imaging. | Requires transfection; Low dynamic range; Difficult to calibrate. |

Protocol: HTRF IP-One Assay (Industry Standard)

This protocol is preferred for High-Throughput Screening (HTS) of GPCR antagonists.

Principle: Lithium Chloride (LiCl) is added to block IMPase. This causes IP

Workflow:

-

Cell Seeding: Plate cells (e.g., CHO-M1) in a 384-well low-volume white plate (10,000 cells/well).

-

Stimulation Buffer: Prepare buffer containing agonist + 50 mM LiCl .

-

Induction: Add 7

L of Stimulation Buffer to cells. Incubate for 30–60 min at 37°C.-

Note: The LiCl is critical here to trap the metabolic flux at IP

.

-

-

Detection:

-

Add 3

L of Anti-IP -

Add 3

L of IP

-

-

Incubation: Incubate 1 hour at Room Temp (dark).

-

Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (

).

Figure 2: HTRF IP-One Assay Workflow.

Therapeutic Implications

Targeting the metabolic enzymes offers a strategy to modulate Calcium signaling without blocking the receptor itself.

-

ITPKA in Cancer: The A-isoform of IP

3-Kinase (ITPKA) is often overexpressed in lung and breast cancers.[6] It promotes metastasis not only by regulating Ca -

Lowe Syndrome: Caused by a mutation in OCRL (a 5-phosphatase).[13] Failure to degrade PI(4,5)P

and IP

References

-

Irvine, R. F., & Schell, M. J. (2001).[9] Back in the water: the return of the inositol phosphates.[11] Nature Reviews Molecular Cell Biology. Link

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. Link

-

Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry. Link

-

Windhorst, S., et al. (2017). Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is required for motility and metastasis of lung cancer cells. Oncotarget. Link

-

Cisbio Bioassays. (2023). IP-One HTRF Assay Principle and Protocol. Link

Sources

- 1. The metabolism of tris- and tetraphosphates of inositol by 5-phosphomonoesterase and 3-kinase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of inositol 1,4,5-trisphosphate 5-phosphatase in inositol signaling in the CNS of larval Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inositol 1,4,5-trisphosphate 3-kinases: functions and regulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Inositol-trisphosphate 3-kinase - Wikipedia [en.wikipedia.org]

- 8. Inositol-polyphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 9. The regulation and function of inositol 1,4,5-trisphosphate 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel receptor-mediated regulation mechanism of type I inositol polyphosphate 5-phosphatase by calcium/calmodulin-dependent protein kinase II phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Inositol 5-phosphatases: insights from the Lowe Syndrome Protein OCRL - PMC [pmc.ncbi.nlm.nih.gov]

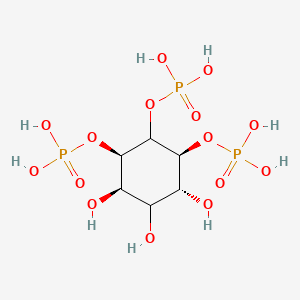

D-myo-Inositol 3,4,5-triphosphate molecular weight and formula

D-myo-Inositol 3,4,5-triphosphate: Chemical Profile, Signaling Context, and Experimental Applications[1]

Part 1: Executive Summary & Core Directive

The Molecule: this compound (Ins(3,4,5)P3) The Distinction: Often confused with the canonical calcium-releasing second messenger Ins(1,4,5)P3, the 3,4,5-isomer is the soluble headgroup of the critical signaling lipid Phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

Research Utility: While Ins(1,4,5)P3 is a physiological effector releasing calcium from the ER, Ins(3,4,5)P3 is primarily utilized as a high-precision research tool. It serves as a soluble competitor in structural biology and binding assays to probe Pleckstrin Homology (PH) domains of kinases like Akt/PKB, Btk, and PDK1.[1]

Part 2: Physicochemical Profile

The following data aggregates values for the free acid and common salt forms. Researchers must verify the specific salt stoichiometry on their commercial vial, as "molecular weight" errors are the #1 cause of incorrect molar dosing in binding assays.

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | D-myo-Inositol 3,4,5-trisphosphate | Specific isomer; do not interchange with 1,4,[1]5. |

| Chemical Formula | C₆H₁₅O₁₅P₃ | Free Acid form.[1] |

| Molecular Weight | 420.10 g/mol | Free Acid.[1] |

| Common Salt MW | ~486.0 g/mol (Trisodium) | Varies by manufacturer (e.g., Ammonium salts ~470-550 g/mol ).[1] |

| Solubility | > 50 mg/mL in Water | Highly hydrophilic; insoluble in organic solvents (CHCl₃).[1] |

| Appearance | Lyophilized White Powder | Hygroscopic.[1] |

| Stability | 6 months at -20°C (Solid) | Hydrolysis-prone in acidic solutions.[1] |

| pKa Values | ~1.5, ~6.0, ~10.0 | Phosphate groups have multiple ionization states.[1] |

Part 3: Biological Context & Signaling Architecture[1][2][3]

The PI3K/Akt Axis: Lipid vs. Soluble Headgroup

To understand the utility of Ins(3,4,5)P3, one must map the lipid signaling pathway it mimics.

-

Physiological Origin: The enzyme PI3-Kinase (PI3K) phosphorylates the D-3 position of the membrane lipid PI(4,5)P2 to generate PIP3 (PtdIns(3,4,5)P3).[1][2]

-

Effector Recruitment: PIP3 acts as a membrane beacon, recruiting proteins containing PH domains (e.g., Akt, Btk, GRP1) to the plasma membrane.[1]

-

The Role of Ins(3,4,5)P3: In the laboratory, soluble Ins(3,4,5)P3 is used to bind these PH domains in solution, competing with the membrane lipid.[1] This allows researchers to measure binding affinities (

) and validate structural specificity.[1]

Critical Mechanistic Insight: Soluble Ins(3,4,5)P3 often exhibits lower affinity (higher

) for PH domains compared to the membrane-embedded PIP3.[1] This is because the lipid bilayer provides a 2D surface that enhances local concentration and orientation (avidity effects), which the soluble headgroup lacks.[1]

Diagram 1: The PI3K Signaling Architecture

This diagram illustrates the generation of the PIP3 lipid and the structural relationship of the Ins(3,4,5)P3 headgroup.

Caption: The PI3K pathway generates membrane-bound PIP3. Soluble Ins(3,4,5)P3 acts as a competitive mimetic for PH-domain binding studies.[1]

Part 4: Experimental Protocols

Protocol A: Reconstitution & Storage

Goal: Prevent hydrolysis and ensure accurate concentration.

-

Solvent Selection: Do NOT use unbuffered water.[1] The high negative charge of the phosphate groups can create a locally acidic environment in unbuffered water, accelerating hydrolysis.

-

Recommended: 10 mM Tris-HCl or HEPES, pH 7.2 - 7.5.

-

-

Concentration: Prepare a high-concentration stock (e.g., 1 mM or 10 mM).

-

Storage: Aliquot immediately into single-use tubes (e.g., 50 µL). Flash freeze in liquid nitrogen. Store at -20°C.

-

Shelf Life: Stable for >6 months if frozen.[1] Discard after 24 hours at 4°C.

-

Protocol B: Competitive Fluorescence Polarization (FP) Assay

Goal: Determine the specificity of a PH domain for the 3,4,5-headgroup versus the 1,4,5-isomer.

Materials:

-

Recombinant PH Domain (GST-tagged).[1]

-

Fluorescent Probe: FAM-linked Ins(3,4,5)P3 (Tracer).[1]

-

Competitor: Unlabeled Ins(3,4,5)P3 (Analyte).[1]

Workflow:

-

Tracer Titration: Determine the

of the FAM-Ins(3,4,5)P3 tracer for your protein.[1] Use a protein concentration ~ -

Competition Plate Setup:

-

Incubation: 30–60 minutes at Room Temperature in dark.

-

Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

-

Analysis: Plot mP vs. log[Competitor]. Calculate

.

Troubleshooting Tip: If the

is unexpectedly high (>10 µM), verify your protein quality. PH domains are unstable and prone to aggregation.[1] Spin down protein stocks (14,000 x g, 10 min) before use to remove aggregates that scatter light and skew FP signals.[1]

Diagram 2: Competitive Binding Workflow

This diagram outlines the logic of using Ins(3,4,5)P3 to displace a fluorescent tracer.[1]

Caption: In FP assays, unlabeled Ins(3,4,5)P3 displaces the tracer, lowering polarization signal.

References

-

PubChem. Inositol 1,4,5-trisphosphate Compound Summary. (Data verification for IP3 isomers). Retrieved from [Link][1]

-

Lemmon, M. A. (2008).[1] Membrane recognition by phospholipid-binding domains.[1][3] Nature Reviews Molecular Cell Biology.[1] (Authoritative review on PH domain specificity). [Link]

Sources

Methodological & Application

Using Ins(3,4,5)P3 for in vitro PH domain binding assays

Application Note: Dissecting PH Domain Specificity Using Ins(3,4,5)P3

Executive Summary & Scientific Rationale

The Pleckstrin Homology (PH) domain is the primary sensor for phosphoinositides (PIs) in eukaryotic signaling. While the canonical second messenger PtdIns(3,4,5)P3 (PIP3) recruits effectors like Akt (PKB) , Btk , and GRP1 to the plasma membrane, the precise molecular recognition often relies on the soluble headgroup.

Why Ins(3,4,5)P3? While Ins(1,3,4,5)P4 is the exact cleavage product of the PIP3 headgroup, Ins(3,4,5)P3 (lacking the 1-phosphate) is a critical "deconstructive" tool. By comparing the binding affinity of Ins(3,4,5)P3 versus Ins(1,3,4,5)P4, researchers can determine the energetic contribution of the 1-phosphate contact.[1] For domains like GRP1 , the 1-phosphate is dispensable; for Btk , it provides significant stabilizing energy.

This guide details three "Self-Validating" protocols to measure these interactions:

-

Fluorescence Polarization (FP): High-throughput competition assays.[2]

-

Surface Plasmon Resonance (SPR): Real-time kinetics using solution competition.

-

Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (Gold Standard).

Mechanistic Context: The PI3K/PIP3 Pathway

The recruitment of PH domains is a spatial switch. PI3-Kinase phosphorylates PIP2 to generate PIP3.[3][4] The PH domain reads the "3,4,5" phosphorylation code.[1][5]

Figure 1: The PI3K signaling cascade.[4] Ins(3,4,5)P3 acts as a soluble decoy, binding the PH domain in the cytosol and preventing membrane recruitment.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Principle: FP measures the rotational diffusion of a fluorophore.[6] A small fluorescent tracer (e.g., FITC-IP4) rotates rapidly (Low Polarization, mP). When bound to a large PH domain protein (~30-50 kDa), rotation slows (High mP). Unlabeled Ins(3,4,5)P3 competes for the binding site, displacing the tracer and reducing mP.

Materials:

-

Protein: Purified GST-PH Domain (e.g., Akt1 PH, 50 nM final).

-

Tracer: FAM-Ins(1,3,4,5)P4 or TAMRA-PIP3 analog (5 nM final).

-

Competitor: Ins(3,4,5)P3 (Sodium Salt).

-

Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Workflow:

-

Tracer Titration (Kd Determination):

-

Titrate Protein (0 nM to 5 µM) against fixed Tracer (5 nM).

-

Plot mP vs. [Protein]. Determine the

of the tracer.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Selection: Choose a protein concentration that yields ~60-80% maximal binding for the competition assay.

-

-

Competition Assay (IC50 Determination):

-

Step 1: Prepare a 2x Protein + Tracer Master Mix in assay buffer.

-

Step 2: Dispense 10 µL of Master Mix into black 384-well low-binding plates.

-

Step 3: Prepare serial dilutions of Ins(3,4,5)P3 (e.g., 100 µM down to 0.1 nM).

-

Step 4: Add 10 µL of competitor to wells.

-

Step 5: Incubate 30-60 mins at Room Temp (dark).

-

Step 6: Read FP (Ex 485nm / Em 535nm).

-

Data Analysis:

Convert IC50 to Ki using the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method):

Self-Validation Check:

-

Z-Factor: Must be > 0.5.

-

Control: Use Ins(1,4,5)P3 (IP3). High affinity PH domains for PIP3 (like Btk) should show very weak inhibition by IP3 compared to Ins(3,4,5)P3.

Protocol 2: Surface Plasmon Resonance (SPR) - Solution Competition

Why Solution Competition? Direct binding of small molecules (<500 Da) to immobilized PH domains often yields low Rmax signals and can be chemically occluded. The "Solution Competition" format (or Reverse SPR) is superior for PH domains.

Configuration:

-

Chip: Streptavidin (SA) Sensor Chip.[7]

-

Ligand (Immobilized): Biotinylated-PIP3 or Biotin-Ins(1,3,4,5)P4.

-

Analyte (Flowed): Purified PH Domain pre-incubated with Ins(3,4,5)P3.

Protocol:

-

Surface Preparation:

-

Condition SA chip with 1M NaCl / 50 mM NaOH.

-

Inject Biotin-PIP3 (10-50 nM) to reach ~50-100 RU (Resonance Units). Keep density low to avoid mass transport limitations.

-

-

Calibration:

-

Inject PH domain alone at fixed concentration (e.g., 200 nM) to establish

.

-

-

Competition Cycles:

-

Incubate PH domain (200 nM) with increasing concentrations of Ins(3,4,5)P3 (0.1 nM - 10 µM) for 30 mins at RT.

-

Inject mixtures over the chip (Flow rate: 30 µL/min).

-

Record the initial binding rate (Slope) or equilibrium binding level (

).

-

-

Regeneration:

-

Short pulse (10s) of 10 mM NaOH or 2M NaCl (Optimize for specific PH domain).

-

Interpretation: As Ins(3,4,5)P3 concentration increases, the amount of free PH domain available to bind the chip decreases.

-

Plot % Binding vs. log[Ins(3,4,5)P3].

-

This confirms the specificity of the protein for the soluble isomer in a physiologically relevant lipid-like context.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Role: The "Gold Standard" for stoichiometry (N) and Thermodynamics (

Setup:

-

Cell: PH Domain (20-50 µM) in degassed buffer.

-

Syringe: Ins(3,4,5)P3 (200-500 µM).

-

Buffer Match: CRITICAL. Dialyze protein against the exact buffer used to dissolve the Ins(3,4,5)P3 to prevent heat of dilution artifacts.

Expected Results (Example for GRP1 PH Domain):

-

Reaction: Exothermic (Peaks go down).

-

Stoichiometry (N): Should be ~1.0.[3]

-

Affinity (

):-

Ins(1,3,4,5)P4: ~20-50 nM (High affinity).

-

Ins(3,4,5)P3: ~20-50 nM (Similar to IP4 for GRP1, indicating 1-phosphate is not needed).

-

Contrast: For Btk, Ins(3,4,5)P3 will show significantly lower affinity than IP4.

-

Comparative Data Summary

| Assay Feature | FP (Fluorescence Polarization) | SPR (Solution Competition) | ITC (Calorimetry) |

| Throughput | High (384-well) | Medium | Low (1 run/hour) |

| Material Usage | Low (ng of protein) | Low (µg of protein) | High (mg of protein) |

| Primary Output | IC50 / Ki | Kinetics / IC50 | Kd, |

| Best For... | Screening inhibitors / Mutants | Checking Lipid vs Soluble competition | Rigorous thermodynamic validation |

| Ins(3,4,5)P3 Role | Competitor | Competitor | Direct Titrant |

Troubleshooting & "Self-Validating" Controls

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), every experiment must include internal logic checks.

-

The "Dead" Mutant Control:

-

Always run a parallel assay with a PH domain mutant known to abolish PIP3 binding (e.g., Akt R25C or Btk R28C ).

-

Validation: If the mutant binds Ins(3,4,5)P3 in FP or ITC, your signal is non-specific (false positive).

-

-

The Isomer Check:

-

Compare Ins(3,4,5)P3 against Ins(1,4,5)P3 (IP3).

-

Logic: PH domains specific for the PI3K pathway (Akt, Btk) must bind Ins(3,4,5)P3 with significantly higher affinity than Ins(1,4,5)P3. If affinities are equal, the PH domain is likely promiscuous or the protein is unfolded.

-

-

Buffer Interference:

-

Phosphate buffers (PBS) are forbidden. Phosphate ions compete for the binding pocket. Use HEPES or Tris.

-

References

-

Ferguson, K. M., et al. (2000). Structural basis for discrimination of 3-phosphoinositides by pleckstrin homology domains. Molecular Cell, 6(2), 373-384.

-

Lemmon, M. A. (2008). Membrane recognition by phospholipid-binding domains. Nature Reviews Molecular Cell Biology, 9(2), 99-111.

-

Echelon Biosciences. Protocol for PIP3/IP4 Fluorescence Polarization Assays.

-

Kavran, J. M., et al. (1998). Specificity and affinity of phosphoinositide-binding domains. Journal of Biological Chemistry, 273(46), 30497-30508.

-

Cayman Chemical. D-myo-Inositol 3,4,5-trisphosphate (Sodium Salt) Product Data Sheet.

Sources

- 1. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echelon-inc.com [echelon-inc.com]

- 4. Purified Anti-PtdIns(3,4,5)P3 IgM - Echelon Biosciences [echelon-inc.com]

- 5. Molecular mechanism of membrane targeting by the GRP1 PH domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of a 10 mM Inositol Trisphosphate Stock Solution

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of a 10 mM stock solution of D-myo-Inositol 1,4,5-trisphosphate [Ins(1,4,5)P₃]. As a pivotal second messenger, Ins(1,4,5)P₃ is instrumental in mobilizing intracellular calcium, making the accuracy of its stock solution concentration critical for the reproducibility of a wide range of cellular and biochemical assays.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both scientific integrity and practical success.

A Note on Isomers: The term "Ins(3,4,5)P₃" refers to the soluble headgroup of the lipid Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[3][4] However, the canonical and most widely studied second messenger for intracellular calcium release is D-myo-Inositol 1,4,5-trisphosphate [Ins(1,4,5)P₃].[1][2] Commercially available reagents for calcium mobilization studies are typically the 1,4,5-isomer. This protocol is specifically tailored for the preparation of D-myo-Inositol 1,4,5-trisphosphate, hereafter referred to as InsP₃.

Scientific Principle and Background

Inositol 1,4,5-trisphosphate (InsP₃) is a water-soluble second messenger generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by the enzyme Phospholipase C (PLC).[1] This reaction is a central event in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways.[5] Once produced, InsP₃ diffuses through the cytoplasm and binds to specific receptors (InsP₃Rs) on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated Ca²⁺ channels.[1] This binding event triggers the rapid release of stored Ca²⁺ from the ER into the cytoplasm, creating a transient increase in intracellular calcium concentration that subsequently activates a multitude of downstream cellular processes, including proliferation, metabolism, and neurotransmission.[6][7]

Given its potent biological activity, the precise and accurate preparation of an InsP₃ stock solution is paramount for quantitative and reproducible experimental outcomes. This protocol addresses the key challenges associated with handling phosphoinositides, which are often supplied as hygroscopic powders in small quantities.

Caption: InsP₃ signaling pathway for intracellular Ca²⁺ release.

Materials and Reagents

Proper preparation begins with high-quality materials and calibrated equipment. The accuracy of the final concentration is directly dependent on the precision of the initial measurements.

| Item | Supplier Example | Part Number Example | Key Specifications |

| D-myo-Inositol 1,4,5-trisphosphate | Cayman Chemical | 60960 (Potassium Salt) | ≥98% Purity, Lyophilized Powder |

| Sigma-Aldrich | I9766 (Sodium Salt) | ≥95% Purity, Lyophilized Powder | |

| Assay Buffer (Solvent) | - | - | 20 mM HEPES, pH 7.2-7.4, or sterile PBS |

| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 | Ultrapure, sterile-filtered |

| Analytical Balance | Mettler Toledo | ML54 | Readability of at least 0.1 mg |

| Calibration Weights | - | - | ASTM Class 1 or equivalent |

| Pipettes (P1000, P200, P20) | Gilson | - | Calibrated and validated |

| Low-Retention Pipette Tips | - | - | Sterile, nuclease-free |

| Conical Polypropylene Tubes | - | - | 1.5 mL and 2.0 mL, sterile |

| Vortex Mixer | - | - | Standard laboratory model |

| Benchtop Microcentrifuge | - | - | Standard laboratory model |

Protocol: Preparation of 10 mM InsP₃ Stock Solution

This protocol details the steps to prepare a 1 mL stock solution. Adjust volumes and mass proportionally for different final volumes.

Pre-Protocol Preparations

-

Balance Calibration: Before weighing, ensure the analytical balance is level and has been calibrated according to manufacturer instructions using certified weights. This step is critical for accuracy, especially when weighing small milligram quantities.[8]

-

Reagent Equilibration: InsP₃ salts are often supplied as lyophilized, hygroscopic powders.[9] To prevent moisture absorption which would alter the true mass, remove the vial from -20°C storage and allow it to equilibrate to ambient room temperature for at least 30 minutes before opening.[10]

-

Work Environment: Prepare a clean, draft-free workspace. Use sterile tubes and pipette tips to prevent contamination of the stock solution.

Calculation of Required Mass

The fundamental formula for this calculation is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .

The molecular weight (MW) varies depending on the salt form (e.g., sodium, potassium). Always use the exact MW provided on the product's Certificate of Analysis (CoA) or datasheet.

-

Example Calculation (Trisodium Salt):

-

Molecular Weight (MW): ~486.0 g/mol [1]

-

Target Concentration: 10 mM = 0.010 mol/L

-

Target Volume: 1 mL = 0.001 L

-

Required Mass = 0.010 mol/L × 0.001 L × 486.0 g/mol = 0.00486 g = 4.86 mg

-

Insight: Weighing sub-5 mg quantities can be challenging and prone to error.[8] If your balance lacks the required precision, it is scientifically more robust to prepare a larger volume (e.g., 5 mL, requiring 24.3 mg) to improve weighing accuracy, and then aliquot the final solution.

Step-by-Step Reconstitution Protocol

Caption: Experimental workflow for preparing InsP₃ stock solution.

-

Weighing: Carefully weigh the calculated mass (e.g., 4.86 mg) of the InsP₃ powder and transfer it into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

-

Expert Tip: To minimize static interference, use an anti-static weigh boat or an ionizing bar if available. To ensure all powder is used, you can dissolve the powder directly in the manufacturer's vial if the entire amount is being used to prepare the stock.

-

-

Solubilization: Add the calculated volume of your chosen assay buffer or nuclease-free water (e.g., 1 mL for a 4.86 mg mass) to the tube containing the powder.

-

Causality: Using a buffer (e.g., 20 mM HEPES, pH 7.2) is recommended over water to maintain a stable pH, which is crucial for the stability of the phosphate groups and for consistency in biological assays.[1] InsP₃ is readily soluble in aqueous solutions.

-

-

Dissolution: Close the cap tightly and vortex the tube for 30-60 seconds. Alternatively, gently pipette the solution up and down until the powder is completely dissolved. The final solution should be clear and colorless.

-

Centrifugation: Briefly centrifuge the tube (e.g., 1,000 x g for 1 minute) to collect the entire solution at the bottom.

Quality Control and Storage

A self-validating protocol includes checks and proper storage to maintain the integrity of the reagent over time.

Quality Control

-

pH Verification (Optional but Recommended): If you used unbuffered water for dissolution, it is good practice to check the pH of a small drop of the final solution using a calibrated micro-pH probe or pH strips. The pH should be adjusted to a neutral range (7.0-7.5) if necessary, as extreme pH can promote hydrolysis of the phosphate esters.

Aliquoting and Storage

-

Aliquot: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention polypropylene tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), and the date of preparation.

-

Storage: Store the aliquots in a sealed container at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6-12 months) .[11][13] The lyophilized powder should be stored at -20°C, where it is stable for several years.[1]

| Storage Condition | Form | Recommended Duration | Rationale |

| -20°C | Lyophilized Powder | ≥ 5 years[1] | Minimizes chemical degradation and hydrolysis. |

| -20°C | 10 mM Solution (Aliquot) | Up to 3 months[13] | Prevents degradation from repeated freeze-thaw cycles. |

| -80°C | 10 mM Solution (Aliquot) | Up to 12 months[11] | Provides superior long-term stability by further reducing molecular motion and chemical degradation rates. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Powder does not dissolve | Insufficient mixing or incorrect solvent. | Vortex for a longer duration. InsP₃ salts are highly water-soluble; if issues persist, verify the identity of the compound and the solvent. |

| Inconsistent experimental results | Inaccurate initial concentration due to weighing error or moisture absorption. | Recalibrate the balance. Always allow the powder to reach room temperature before opening. Prepare a fresh stock solution, considering a larger batch to improve weighing accuracy. |

| Stock solution degradation. | The stock may have undergone too many freeze-thaw cycles or was stored improperly. Use a new, single-use aliquot for each experiment. | |

| Precipitate forms after freezing | Buffer components precipitating at low temperatures. | This is rare with common buffers like HEPES or PBS. If it occurs, gently warm the aliquot to room temperature and vortex to redissolve before use. Consider a different buffer system if the issue persists. |

References

- Schultz, C. (2003). Inositol phosphates and their mimics: probes for studies of calcium and signal transduction. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1642(1-2), 3-14.

- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.

-

Wikipedia. (2023). Phosphatidylinositol (3,4,5)-trisphosphate. [Link]

-

Falasca, M., & Maffucci, T. (2020). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. Molecules, 25(19), 4499. [Link]

-

ResearchGate. How can I accurately prepare a 10 mM drug stock solution?[Link]

- Balla, T. (2013). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids.

- Ooms, L. M., et al. (2016). Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases. Biochemical Society Transactions, 44(1), 206-212.

-

PubChem. Inositol 1,4,5-Triphosphate Compound Summary. [Link]

- van Hoogevest, P., & Wendel, A. (2014). An update on the use of oral phospholipid excipients. European Journal of Pharmaceutical Sciences, 58, 1-10.

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

- Shafi, S., et al. (2015). Phosphatidylinositol-3,4,5-triphosphate and cellular signaling: implications for obesity and diabetes. Cellular Physiology and Biochemistry, 35(4), 1259-1279.

- Mitra, M., et al. (2004). A novel phosphatidylinositol(3,4,5)P3 pathway in fission yeast. Journal of Cell Biology, 166(2), 205-211.

-

Wikipedia. Inositol trisphosphate. [Link]

- Berridge, M. J., & Irvine, R. F. (1989). Inositol phosphates and cell signalling.

- Streb, H., et al. (1983). Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate.

- Cantley, L. C. (2002).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ins(1,4,5)P3 | C6H15O15P3 | CID 439456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]

- 4. PI(3,4,5)P3 18:0/20:4 - Echelon Biosciences [echelon-inc.com]

- 5. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Phosphatidylinositol-3,4,5-triphosphate and cellular signaling: implications for obesity and diabetes [pubmed.ncbi.nlm.nih.gov]

- 7. thermofisher.com [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. D- myo -Inositol 1,4,5-Trisphosphate, Trisodium Salt [sigmaaldrich.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

Application Note: Sourcing and Utilization of D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3)

This Application Note is designed for researchers and drug discovery professionals requiring high-purity D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3) . Unlike the canonical calcium-mobilizing isomer Ins(1,4,5)P3, this specific isomer is a critical structural analog used to probe Phosphoinositide 3-kinase (PI3K) signaling and Pleckstrin Homology (PH) domain specificity.

Introduction: The Biological Context

This compound (Ins(3,4,5)P3 ) is the soluble headgroup analog of the lipid Phosphatidylinositol 3,4,5-trisphosphate (PIP3) , minus the glycerol backbone and the 1-phosphate group (structurally distinct from the PLC-cleavage product, Ins(1,3,4,5)P4).

In drug development, Ins(3,4,5)P3 is utilized primarily for:

-

PH Domain Profiling: It serves as a soluble competitor to determine the phosphate-binding specificity of proteins like Akt (PKB) , Btk , and GRP1 .

-

Structural Biology: Co-crystallization with PH domains to map the 3,4,5-phosphate recognition motif without the steric hindrance of the lipid tail.

-

Phosphatase Assays: Investigating the kinetics of 5-phosphatases (e.g., SHIP1/2) or 3-phosphatases (e.g., PTEN) on soluble substrates.

Critical Distinction:

-

Ins(1,4,5)P3: Releases Ca²⁺ from the ER (Canonical "IP3").[1]

-

Ins(1,3,4,5)P4: The actual headgroup released if PIP3 is cleaved by PLC.

-

Ins(3,4,5)P3: A synthetic analog used to test if the 1-phosphate is dispensable for binding.

Commercial Sources for High-Purity Ins(3,4,5)P3

High purity (>95%) is essential to avoid contamination with other isomers (like 1,4,5) that could trigger off-target calcium release or skew binding data.

| Supplier | Product Name | Catalog # | Purity | Format | Notes |

| Cayman Chemical | D-myo-Inositol-3,4,5-triphosphate (Na salt) | 10008425 | ≥98% | Lyophilized Powder | Verified synthetic source; widely cited for specificity controls.[2] |

| Santa Cruz Biotech | D-myo-Inositol-3,4,5-triphosphate (Na salt) | sc-202566 | ≥98% | Solid | Suitable for biochemical assays; check lot-specific NMR. |

| Echelon Biosciences | Note: Echelon specializes in the lipid PI(3,4,5)P3 and the headgroup Ins(1,3,4,5)P4 (Cat # Q-1345). | Inquire | High | Custom Synthesis | While they stock the lipid and IP4, they are a primary source for custom synthesis of specific isomers like 3,4,5. |

| Merck (Sigma) | D-myo-Inositol 3,4,5-trisphosphate | Var. | ≥95% | Powder | Availability fluctuates; often listed under legacy brand names. |

Handling & Storage:

Reconstitution: Dissolve in molecular biology grade water or neutral buffer (pH 7.0–7.5) to 50 mg/mL. [3] * Stability: Store lyophilized at -20°C. Once reconstituted, aliquot and freeze (-20°C or -80°C). Avoid repeated freeze-thaw cycles as phosphate migration can occur.

Application Protocol: Competitive Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (

A. Principle

This assay uses a fluorescent tracer (FAM-labeled PIP3 or IP4) bound to the recombinant Akt1 PH domain. The complex exhibits high polarization (mP) due to slow rotation. Adding the non-fluorescent competitor Ins(3,4,5)P3 displaces the tracer, causing a decrease in polarization (low mP).

B. Materials Required

-

Protein: Recombinant Akt1 PH Domain (GST-tagged).

-

Tracer: FAM-labeled Ins(1,3,4,5)P4 or FAM-PIP3 (e.g., Echelon "GloPIPs").

-

Competitor: this compound (Cayman #10008425).[4]

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

-

Plate: 384-well black, low-binding microplate.

C. Experimental Workflow

-

Tracer Optimization (Kd Determination):

-

Prepare a fixed concentration of Tracer (e.g., 5 nM).

-

Titrate Akt1 PH domain (0 nM to 5 µM) across the plate.

-

Incubate for 30 mins at Room Temp (RT) in the dark.

-

Read FP (Ex: 485 nm, Em: 535 nm).

-

Result: Determine the protein concentration that yields ~80% bound tracer (e.g.,

). Use this concentration for the competition assay.

-

-

Competition Assay (IC50 Determination):

-

Step 1: Prepare a 2x Protein/Tracer Mix (using the

concentration determined above). -

Step 2: Prepare a serial dilution of Ins(3,4,5)P3 (Competitor) in Assay Buffer (Range: 100 µM down to 0.1 nM).

-

Step 3: Add 10 µL of Competitor dilution to wells.

-

Step 4: Add 10 µL of 2x Protein/Tracer Mix to the same wells.

-

Step 5: Centrifuge plate (1000 x g, 1 min) to remove bubbles.

-

Step 6: Incubate 30–60 mins at RT in the dark.

-

Step 7: Measure Fluorescence Polarization (mP).

-

D. Data Analysis

-

Plot mP (y-axis) vs. log[Ins(3,4,5)P3] (x-axis).

-

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate

. -

Interpretation: A low

(e.g., < 1 µM) indicates that the PH domain strongly recognizes the 3,4,5-headgroup even without the lipid tail or 1-phosphate. A high

Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the structural relationship between the lipid PIP3, the canonical IP4 headgroup, and the synthetic Ins(3,4,5)P3 analog.

Caption: Schematic showing the generation of PIP3 and the use of the synthetic Ins(3,4,5)P3 analog to probe Akt PH domain specificity in vitro.

References

-

Cayman Chemical. D-myo-Inositol-3,4,5-triphosphate (sodium salt) Product Information. Retrieved from .

- Thomas, C.C., et al. (2001). High-resolution structure of the pleckstrin homology domain of protein kinase B/Akt bound to phosphatidylinositol (3,4,5)

-

Echelon Biosciences. Phosphoinositide Signaling & Lipid-Protein Interaction Tools. Retrieved from .

- Lietzke, S.E., et al. (2000). Structural basis of 3-phosphoinositide recognition by pleckstrin homology domains. Molecular Cell.

-

Thermo Fisher Scientific. Fluorescence Polarization Assay for Identification of Vitamin D Receptor Ligands (Methodology adapted for PH domains). Retrieved from .

Sources

- 1. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) - Echelon Biosciences [echelon-inc.com]

- 2. D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt ≥80% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. D-myo-Inositol-3,4,5-triphosphate (sodium salt) | Cayman Chemical | Biomol.de [biomol.com]

Troubleshooting & Optimization

Technical Support Center: High-Resolution Inositol Phosphate Separation

Topic: Separation of Ins(3,4,5)P

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The Challenge:

Separating inositol trisphosphate (IP

These isomers possess identical net negative charges (-6 at neutral pH) and molecular weights. Separation on Strong Anion Exchange (SAX) columns relies exclusively on the stereospecific affinity of the phosphate groups for the positively charged resin. The phosphate at the 1-position (present in Ins(1,4,5)P

The Solution:

Standard linear gradients often result in co-elution. Successful resolution requires a shallow, optimized ammonium phosphate gradient at acidic pH (3.8), which suppresses non-specific interactions and maximizes the resolution of the "IP

Experimental Protocol: The "Gold Standard" SAX Method

This protocol is designed to resolve the "Pre-1,4,5" region where Ins(3,4,5)P

A. System Requirements

-

Column: Partisil 10 SAX (4.6 x 250 mm) or Whatman Partisphere SAX. (Note: Mono Q columns can be used but require different salt concentrations).

-

Detector: Radiometric Flow Detector (for

H-inositol labeled samples) or Conductometric (if using chemical suppression). UV detection is not feasible due to lack of chromophores. -

Temperature: Ambient (stabilized at 20-25°C).

B. Reagents

-

Buffer A: Water (Milli-Q, deionized, degassed).

-

Buffer B: 1.0 M Ammonium Phosphate (

), adjusted to pH 3.8 with Phosphoric Acid (-

Why pH 3.8? Acidic pH protonates the phosphate groups slightly, differentiating their pKa values and improving isomeric resolution compared to neutral pH.

-

C. The Gradient Profile (Optimized for Isomer Resolution)

| Time (min) | % Buffer B | Concentration ( | Phase Description |

| 0 - 5 | 0% | 0.0 | Injection & Wash (Elutes free Inositol) |

| 5 - 10 | 0% | 0.0 | Linear ramp to elute GPI/IP |

| 10 - 60 | 20% | 0.2 | The Critical Phase: Shallow gradient (0.006 M/min slope) |

| 60 - 70 | 50% | 0.5 | Wash (Elutes IP |

| 70 - 80 | 100% | 1.0 | Column Cleaning |

| 80 - 90 | 100% | 1.0 | Re-equilibration |

Visualization of the Separation Logic

The following diagram illustrates the elution order and the troubleshooting logic for co-eluting peaks.

Caption: Schematic of SAX-HPLC elution order for IP3 isomers. Note that Ins(1,4,5)P3 is typically the most retained isomer in this triad due to the 1-phosphate interaction.

Troubleshooting Guide & FAQs

Q1: Why does Ins(1,4,5)P elute after Ins(3,4,5)P ? They both have three phosphates.

Answer: This is a classic phenomenon in inositol phosphate chromatography. While both have a net charge of -6, the position of the phosphates dictates the binding energy.

-

Ins(1,4,5)P

: Contains a phosphate at the 1-position.[3][1][2][4][5] On standard SAX resins, the 1-phosphate (often in an axial or pseudo-axial orientation depending on the buffer conditions) interacts strongly with the stationary phase. -

Ins(3,4,5)P

: Lacks the 1-phosphate.[6] The 3,4,5 cluster creates significant charge density, but without the 1-phosphate "anchor," it generally elutes slightly earlier than the 1,4,5 isomer in acidic ammonium phosphate gradients. -

Verification: If you see a peak eluting after your known Ins(1,4,5)P

standard, it is likely Ins(1,3,4,5)P

Q2: My "IP3" peak is broad and asymmetrical. Is this co-elution?

Answer: Yes, this is the hallmark of isomer co-elution.

-

Diagnosis: If the peak width at half-height is >1.5 minutes (standard analytical scale), you likely have Ins(1,3,4)P

merging with Ins(1,4,5)P -

Fix: Reduce the gradient slope in the 10-60 minute window. Instead of rising from 0.2M to 0.5M over 50 minutes, try 0.2M to 0.4M over 60 minutes. This "flattens" the separation field, allowing the subtle pKa differences to resolve the peaks.

Q3: I am studying PIP signaling. Should I look for Ins(3,4,5)P ?

Answer: CRITICAL DISTINCTION:

-

If you are analyzing Soluble Cytosolic IP

: Yes, look for Ins(3,4,5)P -

If you are analyzing Membrane Lipids (PIP

) : You must first perform a deacylation step (using methylamine).[1] The resulting product is GroPIns(3,4,5)P-

Note: GroPIns(3,4,5)P

elutes much earlier than free Ins(1,4,5)P

-

Q4: The baseline is drifting upwards during the IP elution.

Answer: This is common with Ammonium Phosphate gradients due to changes in refractive index or conductivity (if using suppressed conductivity).

-

For Radiometric Detection: Baseline drift is irrelevant; focus on DPM/CPM counts.

-

For UV/Refractive Index: You cannot use these detectors for this gradient. The salt concentration change causes massive baseline shifts that obscure the trace.

-

Protocol Check: Ensure your Buffer A and Buffer B are made from the exact same batch of phosphoric acid to minimize pH ghost peaks.

References & Authoritative Grounding

-

Shears, S. B. (1989).[7] "Metabolism of the inositol phosphates produced upon receptor activation." Biochemical Journal, 260(2), 313–324. Link

-

Core Reference: Establishes the metabolic pathways and elution orders of Ins(1,3,4)P3 vs Ins(1,4,5)P3.

-

-

Irvine, R. F., et al. (1986). "Inositol phosphates in the ovary." Biochemical Journal, 240, 301-304. Link

-

Validation: Demonstrates the separation of isomeric forms using SAX-HPLC.

-

-

Guse, A. H., et al. (1995). "Separation of inositol polyphosphates by capillary electrophoresis with on-line UV detection." Journal of Chromatography A, 717(1-2), 115-125.

-

Technical Comparison: Validates charge-based separation logic used in HPLC.

-

-

Wreggett, K. A., & Irvine, R. F. (1987). "A rapid separation method for inositol phosphates and their isomers."[8][9][10] Biochemical Journal, 245(3), 655–660. Link

-

Protocol Source: The foundation for the ammonium phosphate gradient method described above.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous HPLC determination of soluble signaling molecules and metabolic status in neuroblastoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect adipokinetic hormone stimulates inositol phosphate metabolism: roles for both Ins(1,4,5)P3 and Ins(1,3,4,5)P4 in signal transduction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inositol bis-, tris-, and tetrakis(phosphate)s: analysis in tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]

- 7. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 8. portlandpress.com [portlandpress.com]

- 9. A rapid separation method for inositol phosphates and their isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid separation method for inositol phosphates and their isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Buffer pH for Ins(3,4,5)P3 Experiments

Introduction: The Protonation Trap

Welcome to the Technical Support Center. If you are working with Ins(3,4,5)P3 , you are likely investigating the soluble headgroup mimetic of the membrane lipid PtdIns(3,4,5)P3 (PIP3) .[1] This molecule is the "master key" for recruiting PH-domain containing proteins (like Akt/PKB, Btk, Itk ) to the plasma membrane.[1]

The Critical Distinction: Unlike the calcium-mobilizing isomer Ins(1,4,5)P3, the 3,4,5-isomer is primarily a structural ligand.[1] Its binding affinity is driven almost entirely by electrostatic steering .

The phosphate groups on the inositol ring act as negative point charges that lock into the positively charged lysine/arginine pockets of PH domains. pH is the master regulator of this charge. If your buffer pH drifts, the protonation state of these phosphates changes, and your binding data will become an artifact of chemistry, not biology.[1]

Part 1: The Chemistry of Binding (FAQs)

Q1: Why does my binding signal (FP/SPR) drop significantly below pH 7.0?

A: This is a classic "protonation masking" effect.[2][3] The phosphate groups on Ins(3,4,5)P3 have two ionization steps.[1] The first proton dissociates at very low pH (pKa < 2), leaving a monoanion.[1] The second ionization—which creates the high charge density required for tight binding—typically has a pKa in the range of 6.7 to 7.2 for vicinal phosphates (positions 4 and 5).

-

At pH < 6.8: A significant fraction of the phosphate groups become protonated (

instead of -

The Consequence: The electrostatic attraction to the positively charged PH domain is weakened logarithmically. You aren't losing the molecule; you are "turning off" its magnetism.

Q2: Can I use PBS (Phosphate Buffered Saline) for these assays?

A: Absolutely not.

-

Reason 1 (Competition): PBS contains high concentrations (10 mM) of inorganic phosphate.[1][2] These free phosphate ions competitively inhibit the binding of Ins(3,4,5)P3 to the PH domain active site.[1]

-

Reason 2 (Precipitation): If your protein prep contains trace calcium or magnesium, PBS can lead to micro-precipitation.[1]

-

Recommendation: Use HEPES or Tris-HCl .[2][3] HEPES (20-50 mM) is preferred for its superior buffering capacity at physiological pH (7.2–7.[1][2][3]5) and minimal temperature sensitivity compared to Tris.

Q3: My Ins(3,4,5)P3 stock solution has a precipitate. Is it ruined?

A: Likely yes, but check the cause. Inositol polyphosphates are potent chelators.[2] If they encounter divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) at neutral pH, they form insoluble salts.[1]

-

The Fix: Ensure your resuspension water is 18 MΩ (Milli-Q) and EDTA-free initially.[1][2][3] If you must have metals in the assay (e.g., for a kinase co-factor), add them after the Ins(3,4,5)P3 is diluted, and keep the concentration of Ins(3,4,5)P3 low (<10 µM) to avoid macroscopic precipitation.[1]

Part 2: Troubleshooting & Optimization

Visualizing the "Goldilocks Zone"

The following diagram illustrates the relationship between pH, protonation, and binding efficacy.

Caption: Figure 1. The "Goldilocks Zone" for Ins(3,4,5)P3 experiments. Deviating from pH 7.2–7.5 compromises either the ligand's charge state or the protein's structural integrity.

Troubleshooting Guide: Low Signal in Binding Assays

If your Fluorescence Polarization (FP) or TR-FRET signal is lower than expected, follow this decision matrix.

| Symptom | Probable Cause | Verification Step | Corrective Action |